(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-ol |
InChI |
InChI=1S/C8H12N2O3/c1-10-3-6(2-9-10)13-8-5-12-4-7(8)11/h2-3,7-8,11H,4-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
WYXKFUUYGUQCSV-HTQZYQBOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2COC[C@H]2O |
Canonical SMILES |
CN1C=C(C=N1)OC2COCC2O |
Origin of Product |
United States |
Biological Activity
The compound (3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol , also known by its CAS number 2307782-59-6, is a member of the oxolan class of compounds characterized by a five-membered cyclic ether structure. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
This compound has a molecular formula of and a molecular weight of 256 Da. It features a logP value of -0.65, indicating its hydrophilicity, which may influence its absorption and distribution in biological systems. The polar surface area is 62 Ų, with one hydrogen bond donor and four acceptors, suggesting favorable interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅Cl₂N₃O₂ |
| Molecular Weight | 256 Da |
| LogP | -0.65 |
| Polar Surface Area (Ų) | 62 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. Specifically, studies have suggested that it could interact with the Type III Secretion System (T3SS) in pathogenic bacteria, potentially inhibiting virulence factors. For instance, high concentrations of related compounds have shown to reduce the secretion of key virulence factors by approximately 50% in hemolysis assays .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against several pathogens. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains by disrupting their secretion systems. For example, in assays involving Enteropathogenic Escherichia coli (EPEC), it was observed that the compound reduced the expression of the major activator ler , which is crucial for T3SS activity .
Cytotoxicity
In cytotoxicity assays, this compound displayed varying degrees of cytotoxic effects on different cell lines. The IC50 values for these effects were determined through dose-response studies, highlighting its potential as a lead compound for further development in cancer therapeutics.
Case Studies
- Inhibition of Virulence Factors : A study focused on the inhibition of T3SS in EPEC demonstrated that compounds structurally related to this compound could significantly downregulate virulence factor secretion at concentrations as low as 5 μM .
- Cytotoxicity Profile : In vitro studies conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, with an IC50 ranging from 10 to 30 μM depending on the specific cell line tested . This suggests a potential therapeutic window for further exploration in oncology.
Comparison with Similar Compounds
Structural and Functional Analysis
Core Heterocycle Differences :
- Oxolan (tetrahydrofuran) in the target compound provides rigidity and oxygen-mediated hydrogen bonding, whereas pyrrolidine (e.g., ) introduces conformational flexibility and nitrogen-based interactions .
- Pyrrolo[2,3-d]pyrimidine () expands the aromatic system, enhancing π-stacking in kinase binding pockets .
Substituent Effects: Hydroxyl vs. Amine: The 3-OH group in the target compound increases hydrophilicity compared to the 3-NHCH₃ in its dihydrochloride derivative (), which may alter membrane permeability . Ether vs.
Stereochemical Impact :
- The (3R,4R) configuration is essential for proper alignment in the EGFR active site, as shown in docking studies (). Racemic mixtures (e.g., "rac-" prefixes in ) often exhibit reduced efficacy due to enantiomeric competition .
Salt Forms: Dihydrochloride salts () enhance solubility for intravenous administration but may require additional formulation steps to mitigate acidity-related toxicity .
Preparation Methods
Formation of the Oxolane Ring with Stereochemical Control
The core of the synthesis involves constructing the oxolane ring with the correct stereochemistry at the 3- and 4-positions. Common approaches include:
- Asymmetric Cyclization : Using chiral starting materials such as chiral diols or chiral auxiliaries to induce stereoselectivity during ring closure.
- Chiral Catalysis : Employing chiral catalysts (e.g., chiral Lewis acids or organocatalysts) to promote stereoselective cyclization of suitable precursors, such as halohydrins or epoxides, to form the oxolane with the desired stereochemistry.
Introduction of the Hydroxyl Group at the 3-Position
The hydroxyl group at the 3-position can be introduced via:
- Nucleophilic ring opening of epoxides : Starting from a chiral epoxide, opening with nucleophiles like water or alcohols under controlled conditions yields the hydroxyl group with stereochemical fidelity.
- Reduction of suitable precursors : For example, reduction of a keto group at the 3-position using stereoselective reducing agents.
Attachment of the Pyrazol-4-yloxy Group at the 4-Position
The key step involves forming the ether linkage between the oxolane ring and the pyrazole derivative:
- Nucleophilic substitution : Reacting a 4-hydroxy oxolane derivative with a methylated pyrazole derivative bearing a good leaving group (e.g., halide or tosylate).
- Mitsunobu reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple the pyrazol-4-ol with the hydroxyl group on the oxolane ring, allowing stereochemical control.
Stereochemical Confirmation and Purification
- Chiral chromatography : To resolve stereoisomers if racemic mixtures are formed.
- X-ray crystallography and NMR coupling constants : To confirm stereochemistry.
Representative Synthetic Route
Based on patent literature and commercial synthesis data, a typical route involves:
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of chiral epoxide or diol precursor | Chiral auxiliaries or asymmetric catalysis | Establish stereochemistry |
| 2 | Cyclization to form oxolane ring | Acid or base catalysis | Ring formation with stereocontrol |
| 3 | Functionalization at the 3-position | Selective oxidation or reduction | Introduce hydroxyl group |
| 4 | Coupling with methylpyrazole derivative | Mitsunobu reaction or nucleophilic substitution | Attach pyrazol-4-yloxy group |
| 5 | Purification and stereochemical verification | Chromatography, NMR, X-ray | Obtain stereochemically pure compound |
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Stereochemical Control | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric cyclization | Chiral catalysts or auxiliaries | High | High stereoselectivity | Costly, requires chiral starting materials |
| Mitsunobu coupling | Triphenylphosphine, DIAD, methylpyrazole derivative | Moderate to high | Versatile, efficient | Use of hazardous reagents, purification challenges |
| Epoxide opening | Chiral epoxides, nucleophiles | High | Stereoselective | Requires chiral epoxide synthesis |
Q & A
Q. What are the established synthetic methodologies for (3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol, and how are stereochemical outcomes controlled?
Synthesis typically involves coupling the pyrazole moiety to the oxolane ring via nucleophilic substitution or Mitsunobu reactions. For example, refluxing 3-amino precursors with di-methoxytetrahydrofuran in acetic acid (AcOH) forms ether linkages, followed by SiO₂ column chromatography for purification . Stereochemical control is achieved using chiral starting materials or asymmetric catalysis, with confirmation via NMR coupling constants (e.g., vicinal coupling in oxolanol) and X-ray crystallography .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
¹H/¹³C NMR is essential for verifying stereochemistry and functional groups (e.g., oxolanol hydroxyl and pyrazole methyl resonances). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures purity, as demonstrated for structurally analogous pyrazoline derivatives . Polarimetry or chiral chromatography may resolve enantiomeric excess in asymmetric syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies may arise from solvent polarity (e.g., AcOH vs. ethanol), reaction time (1–48 hours), or purification methods. highlights that extended reaction times (40–48 hours at –20°C) with diazomethane improve yields, while uses shorter AcOH reflux periods . Systematic optimization via Design of Experiments (DoE) can identify critical parameters like temperature and catalyst loading .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Modular synthesis allows variation at the pyrazole (e.g., substituent position) and oxolanol (hydroxyl modification). shows that electron-withdrawing groups (Cl, F) on the pyrazole enhance bioactivity, while employs Mannich reactions to append pharmacophores . Computational docking studies can guide substitutions to optimize target binding, as seen in quinoline-pyrazole hybrids .
Q. How can regioselectivity challenges during pyrazole-oxy linkage formation be addressed?
Protecting groups (e.g., silyl ethers for the oxolanol hydroxyl) and transition metal catalysis (CuI for Ullmann couplings) improve regioselectivity. indicates steric hindrance from the 1-methyl group directs substitution to the pyrazole’s 4-position, confirmed by NOESY NMR .
Methodological Considerations
- Contradiction Analysis : Conflicting yield data (e.g., vs. 6) require controlled replication of solvent systems and stoichiometry.
- Analytical Rigor : Use tandem techniques (e.g., NMR + HRMS) to resolve structural ambiguities, as in for pyrazoline derivatives .
- Stereochemical Validation : Combine experimental (X-ray) and computational (DFT) methods to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
